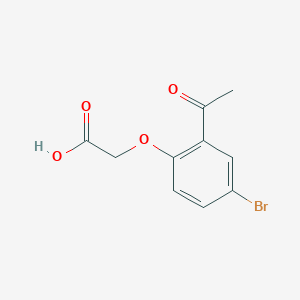
2-(2-Acetyl-4-bromophenoxy)acetic acid
Vue d'ensemble
Description
2-(2-Acetyl-4-bromophenoxy)acetic acid (2-ABPA) is an organic compound containing a carboxylic acid group and a bromophenoxy group. It is a white powder that is soluble in water and organic solvents. 2-ABPA has a variety of applications in scientific research, including as a reagent, an inhibitor, and a substrate. This compound is also used in the synthesis of other compounds, such as 4-bromophenoxyacetic acid (4-BPAA).
Applications De Recherche Scientifique
Anti-Inflammatory and Analgesic Properties
2-(2-Acetyl-4-bromophenoxy)acetic acid has been investigated for its potential anti-inflammatory and analgesic effects. Researchers have explored its activity against cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. Although more studies are needed, initial findings suggest that this compound may modulate inflammatory pathways, making it a candidate for drug development in pain management and inflammation-related disorders .
COX-2 Inhibition
As mentioned earlier, 2-(2-Acetyl-4-bromophenoxy)acetic acid inhibits COX-2, which is overexpressed in inflammatory conditions. COX-2 inhibitors are valuable in treating pain, inflammation, and certain cancers. Further research could explore its selectivity, potency, and safety profile as a COX-2 inhibitor .
Antimicrobial Activity
While not extensively studied, this compound’s antimicrobial potential warrants attention. Preliminary qualitative assays have indicated its presence, suggesting that it might exhibit antibacterial or antifungal properties. Researchers could explore its mechanism of action and evaluate its efficacy against specific pathogens .
Synthetic Chemistry and Medicinal Chemistry
2-(2-Acetyl-4-bromophenoxy)acetic acid serves as a valuable building block in synthetic chemistry. Its unique structure allows for derivatization, making it useful for designing novel compounds. Medicinal chemists can modify its functional groups to create analogs with improved pharmacological properties .
Agrochemical Applications
Phenoxyacetic acids, including this compound, have been investigated for their herbicidal properties. Researchers explore their effects on plant growth and weed control. While not widely used, they contribute to the development of environmentally friendly herbicides .
Environmental Studies
Understanding the fate and behavior of 2-(2-Acetyl-4-bromophenoxy)acetic acid in the environment is crucial. Researchers study its degradation pathways, persistence, and potential impact on ecosystems. This knowledge informs risk assessments and environmental regulations .
Propriétés
IUPAC Name |
2-(2-acetyl-4-bromophenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-6(12)8-4-7(11)2-3-9(8)15-5-10(13)14/h2-4H,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKLKLLENLTZEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-butoxy-3-methoxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2739866.png)
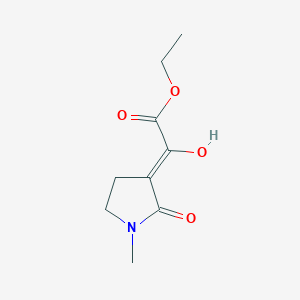
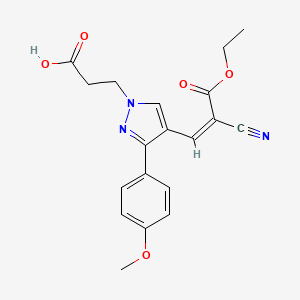
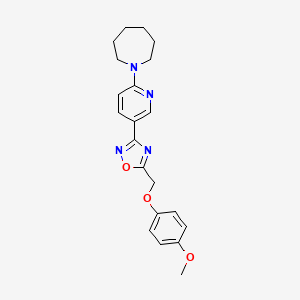

![5-[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2739873.png)


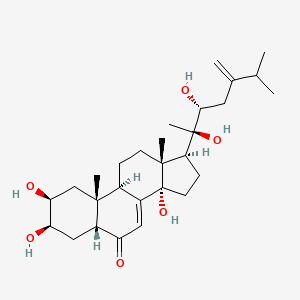

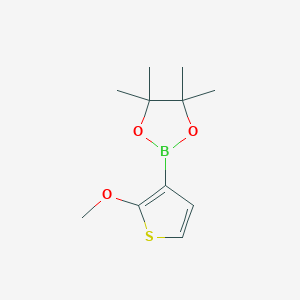
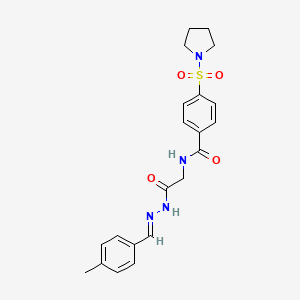
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B2739886.png)